

Application Note: Quantitative Analysis of 4-Methylsulfonylacetophenone using GC-MS

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Compound of Interest

Compound Name: 4-Methylsulfonylacetophenone

Cat. No.: B052587

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of **4-Methylsulfonylacetophenone** using Gas Chromatography-Mass Spectrometry (GC-MS). **4-Methylsulfonylacetophenone** is a key intermediate in the synthesis of various pharmaceutical compounds, and its accurate quantification is crucial for quality control and regulatory compliance. The described method is ideal for the determination of **4-Methylsulfonylacetophenone** in active pharmaceutical ingredients (APIs) and other relevant matrices. This document provides comprehensive experimental protocols, method validation data, and visual workflows to ensure successful implementation in a laboratory setting.

Introduction

4-Methylsulfonylacetophenone is an organic compound that serves as a building block in the synthesis of several pharmaceuticals. Monitoring its purity and concentration is essential to ensure the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for the trace-level quantification of this analyte.^[1] This method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure reliability and accuracy.^{[2][3]}

Experimental Protocols

Materials and Reagents

- Analyte: **4-Methylsulfonylacetophenone** ($\geq 98\%$ purity)
- Internal Standard (IS): 3',4'-(Methylenedioxy)acetophenone or a suitable deuterated analog
- Solvents: Dichloromethane (DCM, HPLC grade), Methanol (HPLC grade)[2]
- Reagents: Anhydrous sodium sulfate
- Equipment: Volumetric flasks, pipettes, autosampler vials, vortex mixer, centrifuge.

Standard and Sample Preparation

2.2.1. Standard Stock Solution (1000 $\mu\text{g/mL}$)

Accurately weigh approximately 100 mg of **4-Methylsulfonylacetophenone** and dissolve it in a 100 mL volumetric flask with methanol.

2.2.2. Internal Standard Stock Solution (1000 $\mu\text{g/mL}$)

Accurately weigh approximately 100 mg of the internal standard and dissolve it in a 100 mL volumetric flask with methanol.

2.2.3. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create calibration standards at concentrations ranging from 0.05 $\mu\text{g/mL}$ to 10 $\mu\text{g/mL}$.

2.2.4. Sample Preparation (Liquid-Liquid Extraction)

- Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask and dissolve in methanol.
- Transfer a 1 mL aliquot of the sample solution to a centrifuge tube.

- Add a known amount of the internal standard working solution.
- Add 5 mL of dichloromethane and vortex for 2 minutes.
- Centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Carefully transfer the organic (bottom) layer to a clean tube.
- Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.
- Transfer the dried extract to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Conditions

- Instrument: Agilent GC/MS system (or equivalent)^[4]
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent
- Injection Volume: 1 μ L (Splitless mode)
- Inlet Temperature: 270 °C
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes
 - Ramp: 20 °C/min to 280 °C
 - Hold: 5 minutes at 280 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV

- Acquisition Mode: Selected Ion Monitoring (SIM)
 - Quantifier Ion for **4-Methylsulfonylacetophenone**:m/z 183
 - Qualifier Ion for **4-Methylsulfonylacetophenone**:m/z 141
 - Quantifier Ion for IS: To be determined based on the selected standard.

Data Presentation

The quantitative performance of the method was evaluated, and the results are summarized in the following tables.

Table 1: Linearity and Range

Parameter	Result
Linearity Range	0.05 - 10.0 µg/mL
Correlation Coefficient (r ²)	> 0.999
Regression Equation	y = mx + c

Table 2: Sensitivity

Parameter	Result (µg/mL)
Limit of Detection (LOD)	0.015
Limit of Quantitation (LOQ)	0.05

Table 3: Accuracy (Recovery)

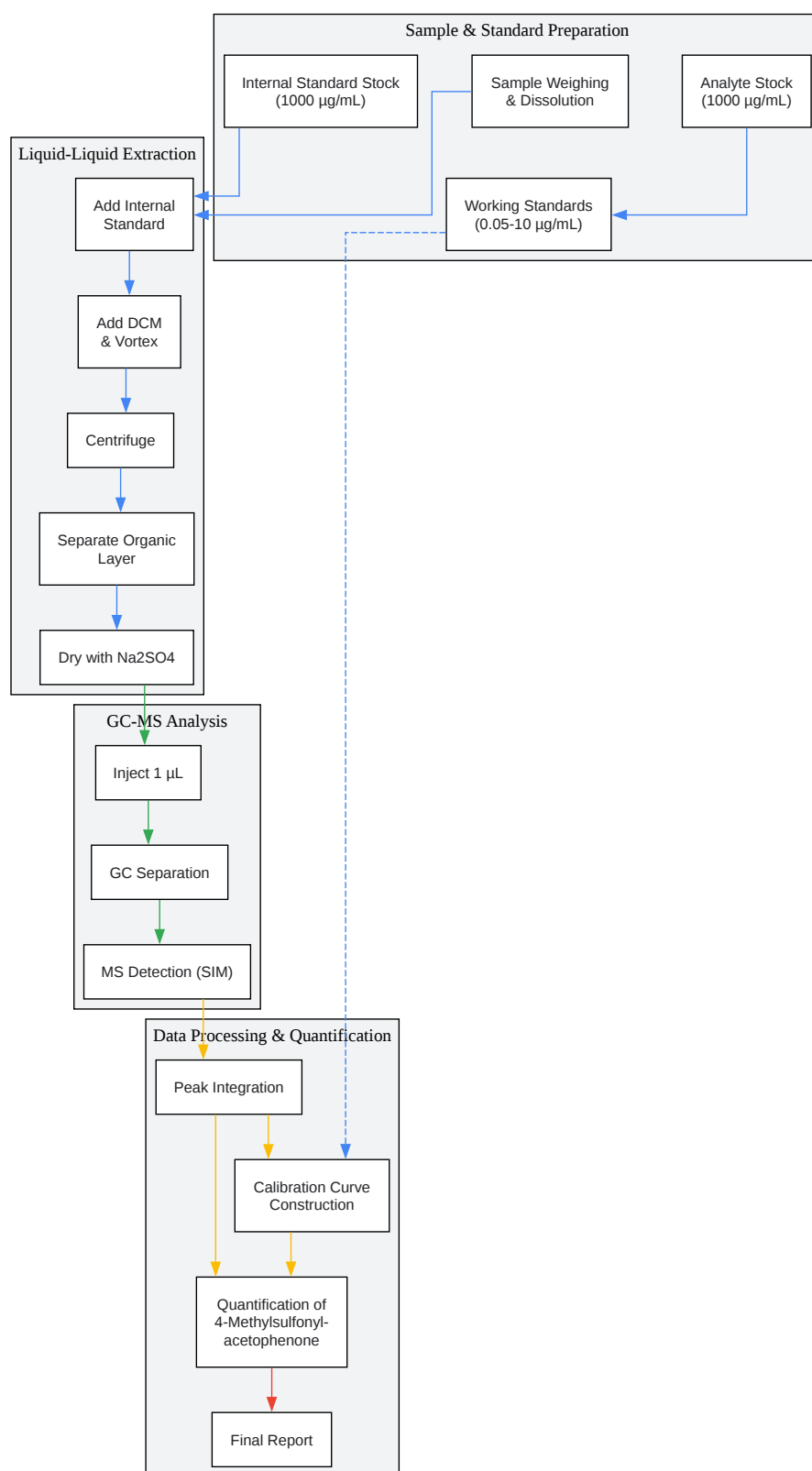
Spiked Concentration (µg/mL)	Mean Recovery (%)	% RSD
0.1	98.5	2.1
1.0	101.2	1.5
8.0	99.8	1.2

Table 4: Precision

Parameter	Concentration (µg/mL)	% RSD
Repeatability (n=6)	1.0	< 2.0
Intermediate Precision (n=6)	1.0	< 3.0

Visualizations

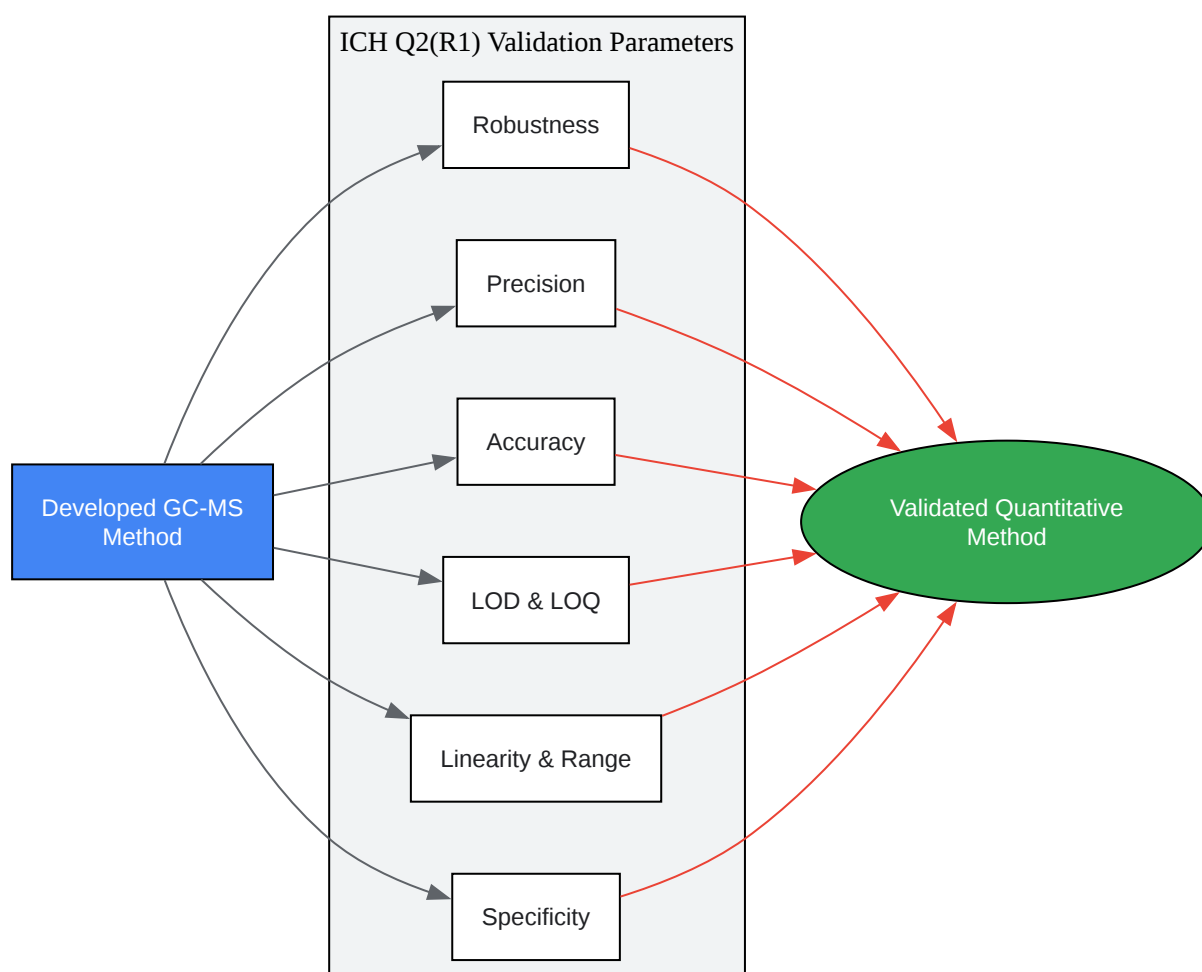
Experimental Workflow



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Caption: Experimental workflow for the quantitative analysis of **4-Methylsulfonylacetophenone**.

Method Validation Pathway



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